Cas no 1416341-71-3 (1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid)
![1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1416341-71-3x500.png)
1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid
- 1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylic acid
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- インチ: 1S/C20H15N5O2S/c26-19(27)18-17(13-28-20-21-11-4-12-22-20)25(24-23-18)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,26,27)
- InChIKey: GXVAGJIMRLWJHG-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(C3=CC=CC=C3)C=C2)C(CSC2=NC=CC=N2)=C(C(O)=O)N=N1
1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503171-1g |
1-([1,1'-Biphenyl]-4-yl)-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxylicacid |
1416341-71-3 | 97% | 1g |
$539 | 2023-02-02 |
1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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8. Book reviews
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1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acidに関する追加情報
1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1416341-71-3): A Comprehensive Overview
1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid (CAS No. 1416341-71-3) is a multifaceted compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of triazoles, which are known for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.
The molecular structure of 1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid is characterized by a central 1H-[1,2,3]triazole ring flanked by a biphenyl moiety and a pyrimidine sulfide group. The biphenyl moiety contributes to the compound's lipophilicity and enhances its ability to cross biological membranes, while the pyrimidine sulfide group imparts additional chemical reactivity and biological activity.
Recent studies have highlighted the potential of 1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida albicans and Aspergillus fumigatus. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity and the inhibition of key enzymes involved in fungal metabolism.
In addition to its antifungal properties, 1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid has shown promising anticancer activity. Research conducted at the National Cancer Institute revealed that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective toxicity towards cancer cells is attributed to the compound's ability to interfere with specific signaling pathways that are often dysregulated in cancer cells.
The pharmacokinetic properties of 1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid have also been extensively studied. In vitro and in vivo experiments have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. These properties make it an attractive candidate for further development as a therapeutic agent.
To further enhance its therapeutic potential, researchers are exploring various derivatives and analogs of 1-Biphenyl-4-yl-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,3]triazole-4-carboxylic acid. Structure-based drug design approaches are being employed to optimize the compound's potency and selectivity while minimizing potential side effects. For example, modifications to the biphenyl moiety have been shown to improve the compound's lipophilicity and enhance its cellular uptake.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-Biphenyl-4-yl-5-(pyrimidin-2-y lsulfanylmethyl)-1H-[1,2,3]triazole - 4 - carboxylic acid in treating various diseases. Preliminary results from phase I trials have indicated that the compound is well-tolerated by patients and exhibits a favorable safety profile. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 1-Biphenyl - 4 - yl - 5 - ( pyrimidin - 2 - ylsulfanylmethyl ) - 1H - [ 1 , 2 , 3 ] triazole - 4 - carboxylic acid (CAS No. 1416341 - 71 - 3) represents a promising lead compound with diverse biological activities and therapeutic potential. Ongoing research efforts aim to further elucidate its mechanisms of action and optimize its properties for clinical applications. As our understanding of this compound continues to evolve, it holds great promise for addressing unmet medical needs in various disease areas.
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